Product packaging for 4-(1-Aminoethyl)benzoic acid(Cat. No.:CAS No. 28357-95-1)

4-(1-Aminoethyl)benzoic acid

Cat. No.: B1280224
CAS No.: 28357-95-1
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-UHFFFAOYSA-N
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Description

Significance of 4-(1-Aminoethyl)benzoic Acid within Chemical Synthesis and Biological Sciences

This compound serves as a valuable building block in chemical synthesis. a2bchem.com Its bifunctional nature, possessing both an acidic carboxyl group and a basic amino group, allows it to participate in a wide range of chemical reactions. cymitquimica.com This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceutical compounds and other specialty chemicals. chembk.com For instance, it can be used in the preparation of novel pseudopeptides and as a scaffold in combinatorial chemistry. researchgate.net

In the biological sciences, derivatives of this compound are investigated for their potential therapeutic properties. The structural backbone of benzoic acid and its derivatives is associated with various biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aigoogle.com The specific arrangement of functional groups in this compound allows for potential interactions with biological targets such as enzymes and receptors, making it a compound of interest in medicinal chemistry. cymitquimica.com

Historical Context and Evolution of Research on Related Benzoic Acid Derivatives

The parent compound, benzoic acid, was discovered in the 16th century through the dry distillation of gum benzoin. wikipedia.org Early research by scientists like Justus von Liebig and Friedrich Wöhler was pivotal in determining its chemical composition. wikipedia.org In 1875, the antifungal properties of benzoic acid were discovered, which led to its use as a preservative. wikipedia.org

Throughout the 20th century, research expanded to a wide array of benzoic acid derivatives. These compounds found applications in various fields, including the pharmaceutical industry, where they were used as antiseptics, analgesics, and expectorants. wikipedia.orgnih.gov The development of analytical techniques allowed for the synthesis and evaluation of numerous substituted benzoic acids, with studies focusing on their structure-activity relationships. For example, research in the 1970s and 1980s explored the anti-sickling properties of certain benzoic acid derivatives. iomcworld.com This historical foundation of research into benzoic acid and its derivatives has paved the way for the investigation of more complex structures like this compound.

Scope and Objectives of Contemporary Research Endeavors on this compound

Current research on this compound and its derivatives is multifaceted. A primary objective is its utilization as a key intermediate in the synthesis of novel organic compounds with specific functionalities. a2bchem.com In medicinal chemistry, researchers are exploring its potential in developing new therapeutic agents. For example, derivatives are being investigated for their potential as cognition enhancers and for their anti-inflammatory and analgesic activities. google.comresearchgate.net

Another significant area of research is its application as a biochemical probe to study biological systems. chembk.com The ability to synthesize specific stereoisomers of this compound allows for detailed investigations into the stereoselective interactions with biological targets like enzymes and receptors. Furthermore, there is ongoing research into developing more efficient and scalable synthesis methods for this compound and its derivatives, including chiral resolution techniques to obtain enantiomerically pure forms. google.comgoogle.com

Stereochemical Considerations and Enantiomeric Forms of this compound in Research

A critical aspect of the chemistry of this compound is its chirality. The carbon atom attached to the amino group, the methyl group, and the phenyl ring is a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, or enantiomers: (R)-4-(1-Aminoethyl)benzoic acid and (S)-4-(1-Aminoethyl)benzoic acid. a2bchem.comcymitquimica.comgoogle.com

This stereochemistry is of paramount importance in biological systems, as enantiomers of a chiral drug can exhibit significantly different biological activities. google.com Therefore, a major focus of research is the development of methods for asymmetric synthesis or chiral resolution to obtain the individual enantiomers in high optical purity. google.com For example, enzymatic resolution using lipases has been explored to selectively acylate one enantiomer of a racemic mixture of this compound methyl ester, allowing for the separation of the two forms. google.comgoogle.com The availability of enantiomerically pure (R)- and (S)-forms is crucial for studying their specific interactions in biological pathways and for the development of stereochemically pure pharmaceuticals. a2bchem.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.govsigmaaldrich.com
Molecular FormulaC₉H₁₁NO₂ nih.gov
Molecular Weight165.19 g/mol nih.govsigmaaldrich.com
CAS Number28357-95-1 nih.govsigmaaldrich.com
Physical FormWhite to Yellow Solid sigmaaldrich.com
Melting Point>300 °C sigmaaldrich.com

Table 2: Stereoisomers of this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chirality
(R)-4-(1-Aminoethyl)benzoic acid1108683-66-4C₉H₁₁NO₂165.19R
(S)-4-(1-Aminoethyl)benzoic acid222714-33-2C₉H₁₁NO₂165.19S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1280224 4-(1-Aminoethyl)benzoic acid CAS No. 28357-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502855
Record name 4-(1-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28357-95-1
Record name 4-(1-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 1 Aminoethyl Benzoic Acid and Its Precursors

Established Synthetic Pathways for 4-(1-Aminoethyl)benzoic Acid

Established methods for synthesizing this compound often rely on well-understood chemical reactions, providing reliable, albeit sometimes lengthy, routes to the target molecule.

Hydrogenation-Based Routes from Nitro and Cyano Precursors

A common and effective strategy involves the reduction of nitro or cyano precursors. Catalytic hydrogenation is a frequently employed method for the conversion of a nitro group to an amine. For instance, 4-nitrobenzoic acid can be hydrogenated to 4-aminobenzoic acid using a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This process is typically carried out under pressure with hydrogen gas. google.com One specific method involves preparing an aqueous solution of the sodium salt of 4-nitrobenzoic acid and then performing the hydrogenation reduction. This approach can achieve high yields, often exceeding 95%, with the resulting 4-aminobenzoic acid having a purity of over 99%. google.com

Similarly, the nitrile group of a precursor like 4-acetylbenzonitrile (B130643) can be reduced to form the corresponding amine. This transformation is a key step in constructing the aminoethyl side chain.

Amidomethylation Reactions for Analog Synthesis

Amidomethylation reactions provide a pathway to synthesize analogs and derivatives of the target compound. This type of reaction introduces an N-acylmethyl group onto a substrate. While not a direct synthesis of this compound itself, it is a valuable tool for creating structurally related molecules. The direct amidation of carboxylic acids is a fundamental transformation in organic synthesis. mdpi.com

Multi-step Approaches Involving Hydrolysis and Ammonization

Multi-step syntheses often provide the flexibility to build the target molecule from simpler, more readily available starting materials. A plausible multi-step route could involve the hydrolysis of a nitrile group to a carboxylic acid, followed by a reaction to introduce the amine functionality. For instance, a process starting from 4-formyl benzoic acid involves its reaction with methanol (B129727), followed by the introduction of ammonia (B1221849) and subsequent hydrogenation with a ruthenium-carbon catalyst to yield 4-aminomethyl benzoic acid. chemicalbook.com The hydrolysis of organic nitrates, which can be influenced by factors such as pH and molecular structure, is another relevant transformation in multi-step synthetic sequences. nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives.

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity is a critical aspect of modern organic synthesis, ensuring that functional groups are introduced at the desired position on a molecule. Methodologies have been developed for the regioselective synthesis of various organic compounds, which can be applied to the synthesis of specific derivatives of this compound. rsc.org For example, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives, demonstrating high selectivity for carboxylate-directed functionalization. nih.gov

Investigation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. This includes the use of environmentally friendly reagents and solvents, as well as the development of catalytic reactions that are more atom-economical. semanticscholar.orgwjpmr.com Reductive amination, which converts a carbonyl group to an amine, is considered a green chemistry method as it can often be performed in a single pot under mild conditions. wikipedia.org The use of ultrasound irradiation is another green technique that can accelerate reactions and improve yields. semanticscholar.org Research into indium-mediated reactions in aqueous solutions also aligns with green chemistry principles by reducing the reliance on volatile organic solvents. orgsyn.org

Asymmetric Synthesis and Chiral Resolution of this compound

Asymmetric synthesis offers a more efficient route to enantiomerically pure compounds compared to resolution, as it avoids the 50% theoretical yield limit of separating a racemic mixture. Key strategies include enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective catalysis involves the use of a chiral catalyst to transform a prochiral substrate into a chiral product with a preference for one enantiomer. For the synthesis of this compound, a logical and widely used approach is the asymmetric reduction of the prochiral ketone precursor, 4-acetylbenzoic acid. nih.govsigmaaldrich.com This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes.

Catalysts developed by Noyori and others, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands, are highly effective for the asymmetric reduction of aryl ketones. nih.govwikipedia.org In the context of synthesizing the precursor to this compound, the ketone group of 4-acetylbenzoic acid would be reduced to a chiral alcohol, 4-(1-hydroxyethyl)benzoic acid. This intermediate can then be converted to the target amine via standard functional group manipulations, such as conversion to a leaving group followed by substitution with an azide (B81097) or direct amination, with retention or inversion of stereochemistry depending on the chosen route.

A prominent method is asymmetric transfer hydrogenation (ATH), which uses an easily handled hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org Chiral Ru(II) complexes containing N-tosylated diamine ligands or amino alcohol ligands have demonstrated high efficiency and enantioselectivity in the reduction of acetophenone (B1666503) and its derivatives. rug.nlresearchgate.net The catalyst facilitates the stereoselective transfer of a hydride from the hydrogen donor to the carbonyl carbon of the substrate.

Catalyst/Ligand SystemSubstrateH-SourceS/C RatioEnantiomeric Excess (ee %)Configuration
Ru(II)/(S,S)-TsDPENAcetophenoneHCOOH/NEt₃200:198(R)
Ru(II)/(1R,2S)-aminoindanolAcetophenonei-PrOH100:192(R)
Fe(II)/PNNP LigandAcetophenonei-PrOH1000:197(S)
Cp*Ir(III)/TsDPENAcetophenoneHCOOH/NEt₃1000:199(R)

This table presents representative data for the asymmetric transfer hydrogenation of acetophenone, a close structural analog of 4-acetylbenzoic acid, illustrating the efficacy of various catalytic systems.

Another powerful catalytic method is asymmetric reductive amination. This one-pot procedure involves the condensation of the ketone (4-acetylbenzoic acid) with an ammonia source to form a prochiral imine, which is then reduced in situ by a chiral catalyst to yield the enantiomerically enriched amine directly. commonorganicchemistry.comharvard.edu

Chiral auxiliary-mediated synthesis is a robust strategy where a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

A highly effective method for synthesizing chiral primary amines involves the use of a sulfinamide auxiliary, such as (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). sigmaaldrich.com This approach would involve two key steps:

Condensation: The precursor, 4-acetylbenzoic acid, is condensed with the chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)₄.

Diastereoselective Reduction: The resulting C=N bond of the sulfinyl imine is then reduced using a standard hydride reagent (e.g., NaBH₄). The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and thereby creating the desired stereocenter with high diastereoselectivity.

Finally, the sulfinamide auxiliary is cleaved under mild acidic conditions to afford the free primary amine, this compound, in high enantiomeric purity.

Aryl KetoneAuxiliaryReducing AgentDiastereomeric Ratio (dr)
Acetophenone(R)-tert-butanesulfinamideNaBH₄94:6
4-Methoxyacetophenone(R)-tert-butanesulfinamideNaBH₄96:4
4-Chloroacetophenone(R)-tert-butanesulfinamideL-Selectride®>98:2
Propiophenone(S)-tert-butanesulfinamideNaBH₄98:2

This table shows typical results for the synthesis of chiral amines from various aryl ketones using the Ellman auxiliary method, demonstrating its high diastereoselectivity.

Other auxiliaries, such as Evans oxazolidinones or pseudoephedrine, could also be adapted. wikipedia.orgnih.gov For instance, a synthetic route might involve attaching the auxiliary to the carboxylic acid moiety of a precursor, followed by a diastereoselective reaction at the α-position to the aryl ring to install the amino group.

Analysis of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes. In the context of asymmetric catalysis for aryl ketone reduction, significant research has elucidated the underlying principles.

The mechanism for the highly efficient Noyori-type Ru(II)-diamine catalysts is described as a "metal-ligand cooperative" or "bifunctional" mechanism. rsc.org In this model, the reaction does not proceed through an inner-sphere coordination of the ketone to the metal center. Instead, it occurs in the outer coordination sphere via a concerted, six-membered pericyclic transition state. The metal-hydride (Ru-H) bond and the amine proton (N-H) of the chiral ligand simultaneously deliver a hydride and a proton to the carbonyl oxygen and carbon, respectively. nih.govrsc.org The steric and electronic properties of the chiral ligand create a highly organized transition state that favors the approach of one of the ketone's prochiral faces, leading to high enantioselectivity.

Kinetic studies on the asymmetric transfer hydrogenation of acetophenone reveal that the process is often an equilibrium reaction. rug.nl The reaction rate can be influenced by the concentrations of all four components: the ketone, the hydrogen donor (e.g., 2-propanol), the chiral alcohol product, and the hydrogen-acceptor byproduct (e.g., acetone). rug.nl A general rate equation derived from such studies is often expressed as:

Rate = (k₁[Ketone][Alcohol] - k₋₁[Product][Acetone]) / (K₁[Ketone] + K₂[Alcohol] + K₃[Product] + K₄[Acetone])

This model indicates that the reaction can be subject to substrate and product inhibition. rug.nl Furthermore, the concentration of the base used to activate the catalyst precursor can have a significant impact on the reaction rate, with studies showing that the rate increases with base concentration up to a certain point before activity decreases. acs.org Interestingly, the rate of catalysis has been found to be largely independent of the ketone concentration in some systems, suggesting that the turnover-limiting step may not involve the ketone substrate directly. acs.org

Kinetic ParameterDescriptionValue (Example System)
k₁Forward reaction rate constantVaries with catalyst/conditions
k₋₁Reverse reaction rate constantVaries with catalyst/conditions
KeqEquilibrium constant~0.19 at 33°C

Kinetic parameters for the ATH of acetophenone with a Noyori-type Ru-catalyst, highlighting the reversible nature of the reaction. rug.nl

For chiral auxiliary methods, the mechanism of stereocontrol is primarily steric. In the reduction of an N-sulfinyl imine derived from 4-acetylbenzoic acid, the bulky tert-butyl group on the sulfur atom dictates the facial selectivity. The lowest energy conformation of the imine positions this bulky group to effectively block one face, forcing the incoming hydride reagent to attack from the less hindered side. Chelation models, where the hydride reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, have also been proposed to explain the rigid transition state that leads to high diastereoselectivity.

Derivatization and Functionalization Strategies of 4 1 Aminoethyl Benzoic Acid

Amide Bond Formation and Peptide Conjugation with 4-(1-Aminoethyl)benzoic Acid

The presence of both an amino and a carboxyl group allows this compound to readily participate in amide bond formation, a cornerstone reaction in peptide chemistry and drug discovery. This reactivity is harnessed to conjugate it with other molecules, including amino acids and peptides, and to build novel molecular scaffolds.

Utilization as a Building Block in Peptidomimetic Synthesis

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor selectivity. mdpi.comwjarr.com The constrained structure of this compound makes it an attractive scaffold for creating these mimics. By incorporating this non-canonical amino acid into a peptide sequence, chemists can introduce specific conformational constraints that emulate the secondary structures of natural proteins, such as β-turns. mdpi.comwjarr.commdpi.com This structural rigidity is crucial for effective interaction with biological targets like protein receptors. mdpi.com

The synthesis of peptidomimetics often employs solid-phase peptide synthesis (SPPS), a technique where molecules are built sequentially on a resin support. mdpi.com this compound can be readily integrated into SPPS protocols, serving as a key component to introduce specific structural motifs and enhance the pharmacological properties of the resulting molecule. mdpi.com Its aromatic ring and the ethyl spacer provide a defined geometry that can be further functionalized to optimize binding affinity and biological activity. nih.gov

Coupling Reactions and Reagent Optimization for Derivatization of Amino and Carboxyl Groups

The formation of an amide (or peptide) bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. creative-peptides.comluxembourg-bio.com This is achieved using a variety of "coupling reagents." creative-peptides.comluxembourg-bio.comresearchgate.net The choice of reagent is critical for maximizing yield, minimizing side reactions, and preserving the stereochemical integrity of chiral centers, such as the one in this compound. luxembourg-bio.compeptide.combachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N′-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. creative-peptides.compeptide.combachem.compeptidescientific.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To reduce the risk of racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are often included. luxembourg-bio.compeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency and lower tendency to cause racemization. peptide.combachem.com

Uronium/Aminium Salts: This class includes some of the most effective coupling reagents, such as HBTU, HATU, and HCTU. bachem.compeptidescientific.com HATU, in particular, is noted for its rapid reaction kinetics and effectiveness in sterically hindered couplings. peptidescientific.comacs.org A more recent development, COMU, offers high solubility, reduced epimerization, and is considered a "greener" alternative. acs.org

Recent advancements have also focused on developing more sustainable, "green" methods for amide bond formation that avoid traditional, often wasteful, coupling reagents. One such approach involves the in-situ activation of carboxylic acids with simple alkynes, mediated by a ruthenium catalyst, which forms a vinyl ester intermediate that subsequently reacts with the amine. nih.gov

Reagent ClassExamplesKey CharacteristicsCommon Additives
CarbodiimidesDCC, DIC, EDCWidely used, cost-effective. EDC and its byproduct are water-soluble, simplifying purification. bachem.compeptidescientific.comHOBt, HOAt (suppress racemization) peptide.com
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency, byproducts are generally less hazardous than those from BOP. peptide.combachem.comBase (e.g., DIPEA, NMM)
Uronium/Aminium SaltsHBTU, HATU, COMUVery efficient and fast-acting. HATU is excellent for difficult couplings. peptidescientific.com COMU is a modern, safer, and more soluble alternative. acs.orgBase (e.g., DIPEA, NMM) peptidescientific.com
Specialty ReagentsDEPBTCauses very little epimerization, useful for sensitive amino acids. peptide.comBase (e.g., DIPEA)

Esterification and Other Carboxylic Acid Modifications of this compound

The carboxylic acid moiety of this compound is a prime site for modification, most commonly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, polarity, and reactivity.

The most common method for this transformation is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). derpharmachemica.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.com

Alternative methods for esterification under milder conditions exist to avoid the harshness of strong acids, which can be detrimental to sensitive molecules. One such method involves the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.org More recently, protocols using reagents like phosphorus oxychloride (POCl₃) have been developed, which can proceed efficiently at room temperature. derpharmachemica.com Aromatic carboxylic anhydrides have also been employed as versatile dehydrating condensation reagents for ester synthesis.

Beyond simple esterification, the carboxylate group can be used as a nucleophile after deprotonation. The resulting carboxylate ion can react with an alkyl halide in an Sₙ2 reaction to form the ester, providing another route for functionalization. chemistrysteps.com

Modifications at the Amino Moiety of this compound

The primary amino group on the ethyl side chain is a nucleophilic center that can undergo a variety of chemical transformations, allowing for extensive derivatization.

Acylation and Alkylation Reactions

Acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a fundamental reaction for protecting the amino group during multi-step syntheses or for introducing new functional groups. Common acylating agents include acyl chlorides and acid anhydrides. google.comresearchgate.net For instance, reacting this compound with acetic anhydride would yield the corresponding N-acetyl derivative. More recent methods have explored photocatalysis, using UV light to induce N-acylation with α-diketones under mild, room-temperature conditions. organic-chemistry.org

Alkylation involves the attachment of an alkyl group to the nitrogen atom. Traditional methods often use alkyl halides, but these can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.orgwikipedia.org Modern catalytic approaches offer greater control and sustainability. A notable development is the direct N-alkylation of unprotected amino acids using alcohols as the alkylating agents. nih.gov This "borrowing hydrogen" methodology, often catalyzed by ruthenium or iron complexes, is highly atom-economical, producing only water as a byproduct and proceeding with excellent retention of stereochemistry. nih.govresearchgate.net This strategy allows for the synthesis of a wide range of mono-N-alkylated amino acids. nih.govmanchester.ac.uk

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily reacts with the carbonyl group of aldehydes or ketones to form an imine , a compound containing a carbon-nitrogen double bond (C=N). libretexts.orgchemistrysteps.comlibretexts.org These imines are also known as Schiff bases . nih.govquora.com

The reaction is a nucleophilic addition followed by dehydration and is typically catalyzed by a mild acid. libretexts.orgchemistrysteps.com The pH must be carefully controlled; it is generally most effective around pH 4-5. chemistrysteps.comlibretexts.org The reaction is reversible, and the equilibrium can be driven toward the imine product by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent. quora.com The general reaction involves mixing the amine and the carbonyl compound in a suitable solvent, such as ethanol or toluene, and allowing them to react, sometimes with gentle heating. quora.com This reaction provides a straightforward method for conjugating this compound with a vast array of aldehyde- or ketone-containing molecules to create more complex structures.

Introduction of Diverse Functional Groups for Enhanced Biological Activity and Material Properties

The strategic derivatization of this compound is a key approach to augmenting its inherent characteristics, thereby unlocking its potential for a wide range of applications in both biological and material sciences. By introducing various functional groups onto the parent molecule, researchers can systematically modulate its physicochemical properties, such as solubility, reactivity, and binding affinity, to achieve enhanced performance. The core structure of this compound, featuring a primary amino group, a carboxylic acid, and an aromatic ring, offers multiple sites for chemical modification.

While extensive research has been conducted on the derivatization of the closely related p-aminobenzoic acid (PABA), specific studies on this compound are more limited. However, the existing literature provides valuable insights into potential functionalization strategies. One notable example from patent literature describes the synthesis of an amide derivative to explore its therapeutic potential. Specifically, this compound has been reacted with 5-chloro-2-methoxy-benzoyl chloride to yield 4-(1-<5-chloro-2-methoxy-benzamido>-ethyl)-benzoic acid google.com. This modification introduces a substituted benzoyl group, significantly altering the electronic and steric properties of the parent molecule.

Table 1: Documented Derivative of this compound
Parent CompoundDerivativeFunctional Group IntroducedPotential Application Area
This compound4-(1-&lt;5-chloro-2-methoxy-benzamido&gt;-ethyl)-benzoic acid5-chloro-2-methoxy-benzamidoPharmaceuticals google.com

Drawing parallels from the extensive research on p-aminobenzoic acid (PABA), a variety of other functional groups can be envisioned for the derivatization of this compound to enhance its biological activity. The introduction of different moieties through the formation of Schiff bases or amides has been a particularly fruitful strategy for PABA, leading to compounds with significant antimicrobial and cytotoxic properties mdpi.com. These derivatization approaches serve as a valuable blueprint for the future exploration of this compound's therapeutic potential.

For instance, the reaction of PABA with various substituted aldehydes yields Schiff bases with a range of biological activities. The nature and position of the substituent on the aldehyde play a crucial role in determining the efficacy of the resulting compound. Halogenated and methoxy-substituted salicylaldehydes, for example, have been shown to impart potent antibacterial and antifungal properties to the PABA scaffold mdpi.com. Similarly, the formation of amide linkages with different acyl chlorides or carboxylic acids can introduce new pharmacophores and modulate the molecule's interaction with biological targets nih.gov.

Table 2: Examples of Functional Groups Introduced to p-Aminobenzoic Acid (PABA) and Their Impact on Biological Activity (Analogous Strategies for this compound)
Functional Group Introduced (via Schiff Base Formation with Aldehydes)Resulting Biological ActivityReference
2-HydroxybenzylideneAntibacterial, Antifungal, Cytotoxic mdpi.com
5-Bromo-2-hydroxybenzylideneEnhanced Antibacterial and Antifungal Activity mdpi.com
5-NitrofurfurylidenePotent Antibacterial Activity mdpi.com
3,5-DiiodosalicylideneBroad-spectrum Antifungal Properties mdpi.com

In the realm of material science, the functional groups of this compound make it an attractive monomer for the synthesis of novel polymers. The amino and carboxylic acid moieties can participate in polymerization reactions to form polyamides and polyesters. The introduction of this compound into polymer chains can impart desirable properties such as thermal stability, mechanical strength, and specific recognition capabilities. Aromatic polyamides, for instance, are known for their use in heat- and impact-resistant fabrics nih.gov. The functionalization of the aromatic ring or the ethyl group prior to polymerization could further expand the material properties, leading to applications in areas such as specialty membranes, liquid crystals, and functional coatings.

Advanced Analytical Methodologies for 4 1 Aminoethyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 4-(1-Aminoethyl)benzoic acid from complex mixtures and determining its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust HPLC method requires careful development and validation to ensure reliable and accurate results.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically suitable for the separation of aminobenzoic acid derivatives. helixchrom.com The development process involves the systematic optimization of several parameters:

Column: A C18 column is a common choice, providing a non-polar stationary phase that interacts with the analyte based on hydrophobicity. longdom.orgthaiscience.info

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. longdom.orgthaiscience.info The pH of the aqueous phase is critical for controlling the ionization state of the amino and carboxylic acid functional groups, thereby influencing retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound. longdom.org

Detection: A Diode-Array Detector (DAD) or a UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound (typically around 230-254 nm). longdom.orgthaiscience.info

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are standard starting points to achieve good separation and reproducible retention times. thaiscience.info

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. longdom.orgactascientific.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. longdom.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. thaiscience.info

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. thaiscience.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. thaiscience.info

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thaiscience.info

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Specificity No interference from placebo or known impurities at the retention time of the analyte. Well-resolved peak for the analyte.
Linearity A linear relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999. thaiscience.info
Accuracy The percent recovery of the analyte in a spiked sample. 98.0% to 102.0% recovery.
Precision The relative standard deviation (RSD) of a series of measurements. RSD ≤ 2.0%. thaiscience.info
LOD The lowest concentration at which the analyte can be detected. Signal-to-noise ratio of 3:1.
LOQ The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. Signal-to-noise ratio of 10:1. thaiscience.info

| Robustness | The RSD of results with varied parameters (e.g., pH, flow rate). | RSD ≤ 2.0%. |

Supercritical Fluid Chromatography (SFC) for Organic Acid Analysis via Derivatization

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both HPLC and GC, offering fast separations with reduced organic solvent consumption. ijnrd.orgresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. ijnrd.org While SFC is well-suited for the analysis of non-polar compounds, the analysis of polar organic acids like this compound often requires the use of organic modifiers and sometimes derivatization to improve peak shape and detection sensitivity. nih.govtandfonline.com

SFC in Amino Acid Analysis: SFC is particularly advantageous for chiral separations of amino acids. nih.govchromatographyonline.com The unique properties of supercritical fluids can lead to different selectivity compared to liquid chromatography. chromatographyonline.com

Mobile Phase: The mobile phase typically consists of supercritical CO2 with a polar organic modifier such as methanol (B129727) or ethanol. tandfonline.com Additives like trifluoroacetic acid may be included to improve peak shape and ionization efficiency when coupled with a mass spectrometer. nih.gov

Stationary Phases: A wide range of stationary phases can be used in SFC, including both normal-phase (e.g., silica) and reversed-phase (e.g., C18) materials. shimadzu.com For chiral separations, specialized chiral stationary phases (CSPs), such as those based on crown ethers or polysaccharide derivatives, are employed. nih.govnih.gov

Derivatization in SFC: Similar to GC-MS, derivatization can be employed in SFC to enhance the analysis of organic acids. By tagging the carboxylic acid group with a high proton affinity molecule, such as N-(4-aminophenyl)piperidine, the detection sensitivity in positive ion mode mass spectrometry can be significantly improved. nih.gov This approach can lead to detection limits in the parts-per-billion (ppb) range and can increase sensitivity by over 200-fold for some compounds. nih.gov This derivatization strategy provides a powerful tool for the analysis of organic acids that are otherwise difficult to detect in their native form by SFC-MS. nih.gov

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular structure and vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, the following signals would be expected:

Aromatic Protons: The protons on the benzene (B151609) ring will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

Methine Proton: The proton on the carbon adjacent to the amino group (-CH(NH2)-) will appear as a quartet due to coupling with the neighboring methyl protons.

Methyl Protons: The three protons of the methyl group (-CH3) will appear as a doublet due to coupling with the neighboring methine proton.

Amine and Carboxylic Acid Protons: The protons of the amino (-NH2) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Expected signals for this compound include:

Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a downfield chemical shift (typically δ 165-175 ppm). researchgate.net

Aromatic Carbons: Four distinct signals for the aromatic carbons are expected. The carbon attached to the carboxylic acid group and the carbon attached to the aminoethyl group will have characteristic chemical shifts, as will the other two symmetric aromatic carbons.

Aliphatic Carbons: Signals for the methine carbon and the methyl carbon will appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Carboxylic Acid (-COOH) ~12.0 (broad) ~168 -
Aromatic C-H (ortho to -COOH) ~7.8 ~131 Doublet
Aromatic C-H (ortho to -CH(NH2)CH3) ~7.3 ~128 Doublet
Aromatic C (ipso to -COOH) - ~130 -
Aromatic C (ipso to -CH(NH2)CH3) - ~145 -
Methine (-CH(NH2)-) ~4.1 ~55 Quartet
Methyl (-CH3) ~1.4 ~22 Doublet
Amine (-NH2) Variable (broad) - -

Note: Predicted values are based on data for analogous compounds such as 4-aminobenzoic acid and its derivatives. Actual values may vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. asianjournalofphysics.com The frequencies of these vibrations are characteristic of the functional groups present in the molecule, making these techniques excellent for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. docbrown.info

N-H Stretch (Amine): One or two sharp to moderately broad bands are expected in the region of 3500-3300 cm⁻¹ for the N-H stretching vibrations of the primary amine. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ for the carbonyl stretch of the carboxylic acid. researchgate.net

C=C Stretches (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

N-H Bend (Amine): A bending vibration for the primary amine is typically observed around 1650-1580 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, which are often strong in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Primary Amine N-H Stretch 3500 - 3300 Medium
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Aliphatic Group C-H Stretch 3000 - 2850 Medium
Carboxylic Acid C=O Stretch 1700 - 1680 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Primary Amine N-H Bend 1650 - 1580 Medium

Note: Values are typical ranges for the specified functional groups. docbrown.inforesearchgate.net

UV-Visible Spectroscopy for Electronic Properties and Detection

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring. The electronic properties of the benzene ring are influenced by the attached aminoethyl and carboxylic acid groups. These substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can affect the intensity of the absorption.

The presence of the ethyl group on the alpha-carbon of the amino substituent in this compound is expected to have a minor electronic effect compared to the amino and carboxyl groups directly attached to the aromatic ring. Therefore, the UV-Visible spectrum of this compound is predicted to be very similar to that of 4-aminobenzoic acid. The key electronic transitions are associated with the π → π* transitions of the benzene ring. The interaction of the lone pair of electrons on the nitrogen atom with the π-system of the ring and the electron-withdrawing nature of the carboxylic acid group are the dominant factors governing the electronic absorption profile.

CompoundReported Absorption Maxima (λmax)Solvent/Conditions
4-Aminobenzoic Acid194 nm, 226 nm, 278 nmAcidic Mobile Phase
Benzoic Acid194 nm, 230 nm, 274 nmAcidic Mobile Phase
Methyl 4-aminobenzoateNot specifiedNeutral (Methanol)
This compound (Predicted)Similar to 4-Aminobenzoic AcidNot Applicable

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C9H11NO2), the calculated molecular weight is approximately 165.19 g/mol . nih.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), a molecular ion (M+• or [M+H]+) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral species. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

While a specific experimental mass spectrum for this compound is not provided in the search results, a plausible fragmentation pathway can be predicted based on the known fragmentation of related structures like benzoic acid and amines. libretexts.orgdocbrown.infochemguide.co.uk

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH3, 15 Da) to form a stable iminium ion.

Loss of the Carboxyl Group: The carboxylic acid moiety can be lost as a neutral COOH radical (45 Da) or through the loss of water (H2O, 18 Da) followed by CO (28 Da). For benzoic acid, the loss of the hydroxyl radical (•OH, 17 Da) to form the benzoyl cation ([C6H5CO]+, m/z 105) is a dominant fragmentation, which is then followed by the loss of CO to give the phenyl cation ([C6H5]+, m/z 77). docbrown.info

Benzylic Cleavage: The bond between the aromatic ring and the aminoethyl side chain can cleave, leading to fragments corresponding to the carboxyphenyl moiety and the aminoethyl moiety.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, typically leading to smaller unsaturated fragments. For example, the phenyl cation (m/z 77) can lose acetylene (B1199291) (C2H2, 26 Da) to form an ion at m/z 51. docbrown.info

Parent Compound/FragmentChemical FormulaMolecular Weight (Da)Predicted m/z of Key FragmentsPlausible Neutral Loss
This compoundC9H11NO2165.19165 ([M]+•) or 166 ([M+H]+)-
Alpha-Cleavage ProductC8H8NO2+150.05150•CH3 (15 Da)
Loss of Carboxyl GroupC8H11N+•121.09121•COOH (45 Da)
Loss of WaterC9H9N+•147.07147H2O (18 Da)
Carboxyphenyl CationC7H5O2+121.03121•C2H6N (44 Da)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

No specific crystal structure for this compound has been found in the surveyed literature. However, the solid-state structure can be anticipated by examining the crystal structures of analogous compounds, particularly benzoic acid and other substituted aminobenzoic acids. researchgate.netresearchgate.netresearchgate.net

A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. researchgate.net It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in its crystal lattice.

Furthermore, the presence of the amino group introduces another site for hydrogen bonding. This N-H group can act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules, leading to the formation of extended networks like chains or sheets. The packing of the aromatic rings will likely be influenced by π-π stacking interactions.

Given that this compound is a chiral molecule, it will crystallize in a chiral space group. The specific arrangement of the molecules in the crystal lattice will be determined by the need to accommodate the chirality and optimize the intermolecular forces to achieve the most stable packing arrangement. Analysis of related structures, such as 4-[(2-Phenylethyl)amino]benzoic acid, which crystallizes in the monoclinic P21/c space group, provides insight into the types of crystal systems and packing arrangements that might be observed. researchgate.net

CompoundCrystal SystemSpace GroupKey Structural Features
Benzoic AcidMonoclinicP21/cCentrosymmetric dimers via O-H···O hydrogen bonds between carboxyl groups.
4-[(2-Phenylethyl)amino]benzoic acidMonoclinicP21/cAcid-acid dimer formation through O-H···O hydrogen bonds.
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoateMonoclinicP21/cMolecules linked by O-H···N hydrogen bonds into zigzag chains.
This compound (Predicted)Chiral Space GroupNot DeterminedExpected to form hydrogen-bonded dimers via carboxyl groups and further hydrogen bonding via the amino group.

Investigation of Antifibrinolytic Mechanisms and Therapeutic Potential of this compound

While direct research specifically investigating the antifibrinolytic mechanisms of this compound is not extensively documented in available literature, significant research has been conducted on structurally similar synthetic amino acids, such as tranexamic acid (AMCA) and p-aminomethylbenzoic acid (PAMBA). These compounds are synthetic derivatives of the amino acid lysine (B10760008) and are recognized for their antifibrinolytic properties. patsnap.comnih.govnih.govnih.govdrugbank.com

The primary mechanism of these lysine analogues involves the inhibition of fibrinolysis, the enzymatic process that breaks down fibrin (B1330869) clots. lshtm.ac.ukyoutube.com They exert their effect by binding to the lysine-binding sites on the plasminogen molecule. patsnap.comlshtm.ac.uk This action competitively blocks the binding of plasminogen and tissue plasminogen activator (t-PA) to fibrin. patsnap.comyoutube.com By preventing the formation of plasmin from plasminogen on the fibrin surface, these agents effectively inhibit the degradation of the fibrin clot, thereby stabilizing it and reducing bleeding. nih.govnih.gov On a molar basis, tranexamic acid is noted to be approximately twice as potent as p-aminomethylbenzoic acid (PAMBA). nih.gov The therapeutic applications for these related antifibrinolytic agents include managing and preventing excessive bleeding in various surgical and medical conditions, such as menorrhagia, postpartum hemorrhage, and trauma. nih.govnih.govnih.gov

Antimicrobial Activity Studies of this compound Derivatives

Derivatives of 4-aminobenzoic acid (PABA), the parent structure of this compound, have been a significant focus of antimicrobial research. A common strategy involves the synthesis of Schiff bases, formed by the condensation of PABA with various aromatic aldehydes and ketones. asianpubs.orgsemanticscholar.orgconsensus.appsemanticscholar.orgrjptonline.org These modifications have yielded compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.comnih.gov

Studies have shown that the antimicrobial efficacy of these derivatives is highly dependent on their specific molecular structure. semanticscholar.org For instance, a series of Schiff bases derived from PABA demonstrated varied inhibitory effects against a panel of medically important bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. semanticscholar.orgchitkara.edu.in The introduction of different substituents on the aldehyde ring, such as chloro, nitro, hydroxy, and methoxy groups, significantly influences the biological activity. semanticscholar.org One study found that a Schiff base bearing a 3-bromo benzylidene group was the most potent agent against B. subtilis, while a derivative with a 4-bromo benzylidene group was most effective against the fungi Candida albicans and Aspergillus niger. chitkara.edu.in Another investigation revealed that some Schiff bases of PABA exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

The data below summarizes the antimicrobial activity of selected PABA Schiff base derivatives.

Anticancer and Cytotoxic Agent Research with this compound Scaffolds

The 4-aminobenzoic acid scaffold is a valuable pharmacophore in the design of novel anticancer and cytotoxic agents. researchgate.net By modifying the basic PABA structure, researchers have developed derivatives with significant activity against various cancer cell lines. mdpi.comnih.gov

One prominent approach has been the synthesis of Schiff base derivatives. These compounds have been evaluated for their cytotoxic effects on cell lines such as the human hepatocellular carcinoma (HepG2) line. mdpi.comnih.gov Studies have demonstrated that certain Schiff bases of PABA exhibit notable cytotoxicity, with IC50 values indicating potent activity. mdpi.comnih.gov For example, the compound 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid showed an IC50 of 15.0 µM against the HepG2 cell line. mdpi.com The cytotoxic potential of benzoic acid itself has also been tested against a panel of ten different cancer cell lines, including those from prostate (PC3), cervical (HeLa), liver (HUH7), and colon (CaCO2, HT29) cancers, showing a range of IC50 values. researchgate.netdergipark.org.tr

Another area of research involves the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDAC activity, leading to the suppression of cancer cell growth. nih.gov This inhibition can induce cellular apoptosis and arrest the cell cycle, highlighting a potential mechanistic pathway for the anticancer effects of these compounds. nih.gov

The table below presents the cytotoxic activity of selected benzoic acid derivatives against various cancer cell lines.

Enzyme Inhibition and Receptor Modulation Studies

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a significant therapeutic target for inflammatory diseases, pain, and various cancers. nih.govmdpi.compatsnap.com The this compound moiety has been identified as a key structural component in the development of potent and selective EP4 receptor antagonists. nih.govmdpi.com

In the synthesis of these antagonists, intermediates such as indole-2-carboxylic acids are coupled with methyl-4-[(1S)-1-aminoethyl]benzoate. nih.govmdpi.com This process, followed by ester hydrolysis, yields the final antagonist compounds. nih.gov The EP4 receptor is a G-protein coupled receptor that, upon activation by PGE2, stimulates intracellular cyclic AMP (cAMP) production, leading to downstream signaling pathways involved in inflammation and cell proliferation. nih.govpatsnap.com By blocking the binding of PGE2, EP4 antagonists can inhibit these pathways. patsnap.comdntb.gov.ua

Research has led to the discovery of novel indole-2-carboxamide derivatives that act as selective EP4 antagonists. nih.gov The introduction of the (S)-absolute configuration with (1S)-1-aminoethyl]benzoic acid has been shown to improve the functional activity of these compounds significantly. nih.gov For instance, compound 36 from one study exhibited an IC50 value of 1.4 nM, demonstrating potent antagonism against the human EP4 receptor. nih.gov These antagonists not only show promise in managing inflammation but also in cancer therapy by potentially controlling tumor growth and metastasis. nih.govmdpi.com

The antagonistic effect of selected compounds derived from this compound against the human EP4 receptor is shown below.

Influenza neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drugs. nih.govmdpi.com Benzoic acid derivatives have been extensively investigated as potential neuraminidase inhibitors. nih.govacs.orgacs.org

Structure-based drug design has led to the synthesis of numerous benzoic acid derivatives tested for their ability to inhibit this enzyme. nih.govacs.org In one study, a series of 94 derivatives were synthesized and evaluated, with the most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, exhibiting an IC50 of 2.5 µM against N9 neuraminidase. nih.govacs.org Research has also explored the synthesis of aminoethyl analogues of more complex benzoic acid-based inhibitors, directly incorporating a structure related to this compound to probe the enzyme's active site. acs.org Another compound, termed NC-5, which is a complex benzoic acid derivative, was found to possess significant antiviral activity against multiple influenza A strains, including an oseltamivir-resistant mutant, with EC50 values in the range of 32.8–33.6 μM. nih.govmdpi.com The mechanism of action for NC-5 involves the inhibition of neuraminidase activity, which in turn affects virus release. nih.govmdpi.com

The versatile scaffold of 4-aminobenzoic acid and its derivatives has been explored for its inhibitory effects on other enzyme systems beyond those previously mentioned.

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govnih.govtandfonline.com Kinetic analysis has revealed that 4-aminobenzoic acid can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive manner. nih.gov The inhibition constants (Ki) for 4-aminobenzoic acid were determined to be 3.8 µM for monophenolase activity and 20 µM for diphenolase activity. nih.gov Other studies have also identified various benzoic acid derivatives as tyrosinase inhibitors. ebm-journal.orgcore.ac.uk

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with certain bacterial infections. rsisinternational.orgsciensage.info Benzoic acid derivatives have been investigated as urease inhibitors. nih.govresearchgate.netiglobaljournal.com Studies on jack bean urease demonstrated that p-aminobenzoic acid acts as a competitive inhibitor of the enzyme. rsisinternational.org The dissociation constant (Ki) of the enzyme-inhibitor complex was determined, confirming its inhibitory potential. rsisinternational.org Various substituted benzoic acids, including p-nitro and p-chloro benzoic acid, have also been shown to exhibit competitive inhibition of urease. sciensage.info

Histone Deacetylase (HDAC) Inhibition: As mentioned in the anticancer section, certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). nih.gov Targeted inhibition of HDACs can prevent the expression of oncogenes, making these compounds potential therapeutic agents in oncology. nih.gov

Pharmacological and Biological Research Applications of this compound and its Derivatives

Computational and Theoretical Studies of 4 1 Aminoethyl Benzoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation with various levels of approximation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(1-Aminoethyl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. vjst.vnresearchgate.net

Theoretical studies on analogous molecules, such as p-aminobenzoic acid and other derivatives, reveal that the geometry is influenced by the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group. researchgate.net DFT calculations for this compound would similarly predict key structural parameters. The optimized structure allows for the analysis of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. vjst.vnpreprints.org The molecular electrostatic potential (MEP) surface can also be mapped, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting intermolecular interactions. preprints.org

ParameterTypical Calculated Value (for similar structures)Significance
C-C (Aromatic Ring) Bond Length~1.39 - 1.40 ÅIndicates aromatic character.
C-O (Carboxyl) Bond Length~1.23 Å (C=O), ~1.36 Å (C-OH)Reflects the double and single bond character within the carboxyl group. actascientific.com
C-N (Amino) Bond Length~1.40 ÅCharacterizes the bond between the ethyl group and the nitrogen atom.
HOMO-LUMO Energy Gap~4-5 eVIndicates chemical reactivity and electronic stability. vjst.vn

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. actascientific.comresearchgate.net By calculating vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. preprints.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

For instance, calculations on the related 4-(carboxyamino)-benzoic acid have assigned characteristic frequencies for N-H stretching, C=O stretching, and aromatic C-H stretching vibrations. actascientific.com Similar calculations for this compound would allow for the theoretical assignment of its key vibrational modes. Furthermore, TD-DFT can predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, which helps in understanding the molecule's photophysical properties. vjst.vnresearchgate.net

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Associated Functional Group
O-H Stretch~3500 - 3600 (monomer), ~2500-3300 (dimer)Carboxylic Acid
N-H Stretch~3300 - 3500Amino Group actascientific.com
C-H Stretch (Aromatic)~3000 - 3150Benzene (B151609) Ring actascientific.com
C=O Stretch~1680 - 1750Carboxylic Acid
C=C Stretch (Aromatic)~1450 - 1600Benzene Ring

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. researchgate.net By simulating the motion of atoms based on a force field, MD can explore the potential energy surface of the molecule and identify its most stable conformations.

Key areas of conformational freedom in this compound include the rotation around the single bonds of the aminoethyl side chain. MD simulations can map the energetic landscape of these rotations, revealing low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. When performed in a solvent like water, MD simulations also model the explicit interactions between the solute and solvent, providing a realistic picture of the hydration shell and its influence on the molecule's conformation and dynamics. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing molecules with specific biological activities. While specific SAR/QSAR studies on this compound are not widely documented, research on related benzoic acid and p-aminobenzoic acid derivatives provides a framework for how such an analysis would be conducted. nih.goviomcworld.comchitkara.edu.in

SAR studies involve systematically modifying the molecular structure and observing the effect on biological activity. For this compound, this could involve altering the substituents on the aromatic ring or modifying the aminoethyl side chain.

QSAR studies take this a step further by creating mathematical models that correlate physicochemical properties (descriptors) of a series of molecules with their biological activity. chitkara.edu.inwalisongo.ac.id Key descriptors for a QSAR model of this compound derivatives would likely include:

Hydrophobicity (LogP): Describes the molecule's partitioning between oil and water, influencing its ability to cross cell membranes.

Electronic Parameters (e.g., Hammett constants, HOMO/LUMO energies): Quantify the electron-donating or -withdrawing nature of substituents, affecting binding interactions. iomcworld.comresearchgate.net

Steric Parameters (e.g., Molar Refractivity): Describe the size and shape of the molecule, which is critical for fitting into a target binding site. nih.gov

These models can then be used to predict the activity of new, unsynthesized compounds, guiding further drug development efforts. researchgate.net

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline and Solution Phases

The amino and carboxylic acid functional groups of this compound are prime sites for forming hydrogen bonds, which strongly influence its physical properties and interactions. In the crystalline phase, these groups can participate in extensive hydrogen-bonding networks. researchgate.net X-ray crystallography studies of similar compounds, like 4-aminobenzoic acid, show that molecules often form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.gov The amino groups can then form additional hydrogen bonds with neighboring molecules, leading to the formation of complex 2D or 3D supramolecular structures. researchgate.netnih.gov

In the solution phase, the hydrogen bonding behavior depends on the solvent. In protic solvents like water, the molecule's amino and carboxyl groups will form strong hydrogen bonds with solvent molecules. In aprotic solvents, intermolecular hydrogen bonding between solute molecules may become more prevalent. Computational studies can model these interactions, calculating the strength and geometry of the hydrogen bonds and helping to rationalize the compound's behavior in different environments. nih.gov

Thermodynamic Analysis of this compound in Various Solvent Systems

The thermodynamic properties of this compound, particularly its solubility and solvation, are critical for its practical applications. The solubility of benzoic acid and its derivatives is known to be highly dependent on both temperature and the nature of the solvent. diva-portal.org Experimental studies on related compounds like p-(Aminomethyl)benzoic acid in binary solvent systems (e.g., water-ethanol mixtures) show that solubility generally increases with temperature. researchgate.net

The thermodynamic parameters of solvation—Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv)—can be determined from solubility data at different temperatures. jbiochemtech.com

ΔG_solv: Indicates the spontaneity of the dissolution process. A more negative value implies greater solubility.

ΔH_solv: Represents the heat absorbed or released during dissolution.

ΔS_solv: Reflects the change in disorder of the system upon dissolution.

Computational models can also be used to predict these thermodynamic properties, providing a theoretical basis for understanding how solvent polarity and hydrogen bonding capacity affect the solubility of this compound. researchgate.net

Emerging Research Directions and Future Perspectives for 4 1 Aminoethyl Benzoic Acid

Advanced Applications in Bio-conjugation and Biorecognition

The bifunctional nature of 4-(1-Aminoethyl)benzoic acid, possessing both a nucleophilic amino group and a carboxyl group, makes it an ideal candidate for use as a linker molecule in bioconjugation. This process involves the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids, to create novel conjugates with tailored functions.

Key Research Findings:

Derivatives of aminobenzoic acid are integral to the synthesis of linkers used in antibody-drug conjugates (ADCs). In this context, the amino group of a this compound derivative can be reacted with a payload molecule (e.g., a cytotoxic drug), while the carboxylic acid group can be activated to form a stable amide bond with an amino acid residue (such as lysine) on the surface of a monoclonal antibody. The ethyl group separating the amino and phenyl groups can provide spatial separation between the antibody and the payload, which can be crucial for maintaining the biological activity of both components.

The chirality of this compound introduces an additional layer of specificity in biorecognition events. The stereochemistry of the linker can influence the orientation and binding affinity of the conjugated payload to its target, potentially leading to enhanced efficacy and reduced off-target effects. Researchers are exploring the use of stereochemically pure isomers of this compound to create more homogeneous and effective bioconjugates.

Application AreaRole of this compoundPotential Advantages
Antibody-Drug Conjugates (ADCs)As a core component of the linkerTunable length and rigidity, potential for stereospecific interactions
Protein ModificationFor site-specific labeling with probesIntroduction of a chiral handle, versatile attachment chemistry
Biosensor DevelopmentImmobilization of biorecognition elementsCovalent and oriented attachment to sensor surfaces

Integration into Advanced Materials and Nanotechnology

The ability of this compound to participate in polymerization and self-assembly processes makes it a valuable building block for the creation of advanced materials and for the functionalization of nanostructures. Its aromatic ring contributes to the rigidity and thermal stability of polymers, while the amino and carboxyl groups provide sites for further chemical modification or for interaction with other materials.

Detailed Research Findings:

In the field of nanotechnology, derivatives of aminobenzoic acid are utilized to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. The amino group can be used to attach the molecule to the nanoparticle surface, while the carboxylic acid group remains available for the conjugation of targeting ligands, drugs, or imaging agents. This surface modification can improve the biocompatibility, stability, and targeting capabilities of the nanomaterials.

Furthermore, aminobenzoic acids are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.gov These are crystalline materials with a porous structure, formed by the coordination of metal ions with organic ligands. The specific geometry and functionality of this compound, including the potential for hydrogen bonding through its amino and carboxyl groups, could lead to the formation of MOFs with unique network topologies and properties, suitable for applications in gas storage, catalysis, and drug delivery.

Material TypeFunction of this compoundPotential Applications
PolymersMonomer or cross-linking agentHigh-performance plastics, biocompatible materials
NanoparticlesSurface functionalization agentTargeted drug delivery, bioimaging, diagnostics
Metal-Organic Frameworks (MOFs)Organic linkerGas storage and separation, catalysis, sensing

Exploration of Novel Therapeutic Targets and Disease States

The structural similarity of this compound to endogenous molecules, such as amino acids and neurotransmitters, suggests its potential as a scaffold for the design of novel therapeutic agents. By modifying its structure, researchers can develop derivatives that interact with specific biological targets, such as enzymes or receptors, and modulate their activity in various disease states.

Key Research Areas:

Derivatives of para-aminobenzoic acid (PABA) have been investigated for a wide range of therapeutic applications, including as anticancer, anti-Alzheimer's, antibacterial, and antifungal agents. nih.gov The introduction of the 1-aminoethyl group in this compound provides a key point for structural diversification. For instance, the amino group can be incorporated into heterocyclic rings or functionalized with various substituents to create libraries of compounds for screening against different therapeutic targets.

One area of interest is the development of enzyme inhibitors. The carboxylic acid group of this compound can mimic the substrate of certain enzymes, such as proteases or kinases, and bind to their active site. The rest of the molecule can be designed to provide additional interactions and enhance binding affinity and selectivity. The chiral center of the molecule can also play a crucial role in achieving stereospecific binding to the target enzyme.

Therapeutic AreaPotential TargetRationale for using this compound scaffold
OncologyKinases, ProteasesMimicry of natural substrates, potential for selective inhibition
Neurodegenerative DiseasesEnzymes involved in neurotransmitter metabolismStructural similarity to amino acid neurotransmitters
Infectious DiseasesBacterial or fungal enzymesInterference with essential metabolic pathways

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in drug discovery and materials science, enabling the rapid testing of large numbers of compounds for a specific activity. The development of HTS methodologies for this compound and its derivatives is crucial for unlocking their full potential.

Current Approaches and Future Directions:

Libraries of compounds based on the this compound scaffold can be synthesized using combinatorial chemistry approaches. These libraries can then be screened using various HTS assays to identify "hit" compounds with desired biological or material properties. For example, fluorescence-based assays can be used to identify enzyme inhibitors, while cell-based assays can be employed to assess the cytotoxicity of anticancer drug candidates.

The development of specific HTS assays for aminobenzoic acid derivatives is an active area of research. This includes the design of assays that are sensitive to the specific structural features of these compounds, such as their chirality. Furthermore, the integration of automated synthesis and screening platforms will be essential for efficiently exploring the vast chemical space accessible from the this compound scaffold.

HTS Assay TypeApplication for this compound DerivativesKey Considerations
Biochemical AssaysScreening for enzyme inhibitorsSubstrate design, detection method (e.g., fluorescence, luminescence)
Cell-Based AssaysAssessing cytotoxicity, receptor binding, or pathway modulationCell line selection, endpoint measurement (e.g., viability, reporter gene)
Material-Based ScreensIdentifying optimal linkers for MOFs or polymersAutomated synthesis and characterization of materials

Synergistic Research with Other Chemical Entities and Biological Systems

The exploration of synergistic interactions between this compound derivatives and other chemical entities or biological systems represents a promising frontier in research. Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to the development of more effective therapies and advanced materials.

Emerging Research Trends:

In the context of drug discovery, derivatives of this compound could be investigated in combination with existing drugs to enhance their efficacy or overcome drug resistance. For example, a derivative that inhibits a specific enzyme in a cancer cell could be combined with a cytotoxic agent to achieve a more potent anticancer effect.

In materials science, the incorporation of this compound into composite materials could lead to synergistic improvements in their properties. For instance, functionalizing a polymer with this compound could enhance its adhesion to a metal surface, resulting in a composite with superior mechanical strength.

Furthermore, the interaction of this compound-based materials with biological systems is a key area of investigation. For example, a nanoparticle functionalized with this compound could be designed to interact with specific cells or tissues in a synergistic manner, leading to enhanced drug delivery or improved imaging contrast. The study of these complex interactions will be crucial for the development of the next generation of smart materials and targeted therapies.

Research AreaExample of Synergistic InteractionPotential Outcome
Combination TherapyThis compound derivative + Chemotherapeutic agentEnhanced anticancer activity, reduced drug resistance
Composite MaterialsPolymer functionalized with this compound + Metal substrateImproved adhesion and mechanical properties
Bio-material InteractionsNanoparticle with this compound surface + Target cellsIncreased cellular uptake and therapeutic efficacy

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for preparing 4-(1-Aminoethyl)benzoic acid, and how can yield be maximized?

Answer:
Synthesis typically involves reductive amination of 4-acetylbenzoic acid or nucleophilic substitution of 4-(bromoethyl)benzoic acid. For reductive amination, sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) facilitates imine reduction, yielding the amine . For substitution reactions, sodium methoxide in DMF at 60°C for 24 hours promotes amine group introduction . Yield optimization requires inert atmospheres (N2/Ar) to prevent oxidation and pH monitoring (8–9) to stabilize intermediates. Purity is confirmed via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H NMR : Peaks at δ 1.3–1.5 ppm (CH2) and δ 2.8–3.1 ppm (NH2) confirm the aminoethyl group. Aromatic protons appear as a multiplet at δ 7.8–8.2 ppm .
  • IR : Carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1700 cm⁻¹), and N–H (3300–3500 cm⁻¹) stretches validate functional groups .
  • HRMS : Molecular ion [M+H]+ at m/z 180.1024 (calculated for C9H12NO2+) confirms molecular weight .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:
SCXRD using SHELXL or WinGX refines bond angles (e.g., C4–N1–C8 ≈ 108.6°) and torsional parameters to resolve stereochemistry . Challenges include crystal twinning, addressed by data collection at multiple φ angles (0°, 90°, 180°) and merging datasets with SIR97 . R factors <0.05 and wR2 <0.10 indicate high accuracy. Hydrogen-bonding networks (e.g., O–H···N interactions) are mapped using ORTEP-3 for graphical representation .

Advanced: What computational methods are suitable for analyzing the electronic structure and bonding behavior of this compound?

Answer:

  • DFT calculations (B3LYP/6-31G* basis set) predict electron localization function (ELF) maxima at the carboxylic oxygen (≈0.85) and amino nitrogen (≈0.78), indicating nucleophilic sites .
  • Molecular electrostatic potential (MEP) maps highlight electrophilic regions (carboxylic H, δ+ ≈ +0.25 e) for hydrogen bonding .
  • TD-DFT simulates UV-Vis spectra (λmax ≈ 270 nm), correlating with experimental data to validate computational models .

Advanced: How do researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

Answer:

  • Tyrosinase inhibition : Substrate (L-DOPA, 2 mM) is incubated with 0.1–10 mM compound in phosphate buffer (pH 6.8). Activity is monitored at λ=475 nm, with IC50 calculated via nonlinear regression .
  • Cytochrome P450 interactions : CYP199A4 assays use NADH/O2 cofactors, with metabolite detection via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient). Competitive inhibition is confirmed via Lineweaver-Burk plots .

Advanced: What methodologies address discrepancies in crystallographic data interpretation for this compound complexes?

Answer:

  • Multi-program validation : SHELXL-refined structures are cross-checked with OLEX2 to minimize model bias. Disordered regions are restrained using similarity constraints (SADI in SHELXL) .
  • Rfree cross-validation : 5% of reflections are excluded during refinement to ensure unbiased residuals. Twinning is resolved via PLATON -based detwinning algorithms .

Basic: What chromatographic techniques are recommended for purity assessment and isolation of this compound?

Answer:

  • HPLC : Reverse-phase C18 column with 0.1% TFA/acetonitrile gradient (5→95% over 20 min). Retention time ≈12.5 min (λ=254 nm) .
  • Preparative TLC : Silica gel plates (ethyl acetate/hexane 3:7) isolate 10–50 mg quantities. Spots visualized under UV (254 nm) or ninhydrin staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.